An In-depth Technical Guide to 6-Methylbenzofuran-2-carbaldehyde: Structure, Properties, and Applications
An In-depth Technical Guide to 6-Methylbenzofuran-2-carbaldehyde: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylbenzofuran-2-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the benzofuran class of compounds. The benzofuran scaffold is a key structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 6-Methylbenzofuran-2-carbaldehyde, with a focus on its relevance in medicinal chemistry and drug discovery.
Chemical Structure and Identification
6-Methylbenzofuran-2-carbaldehyde is characterized by a benzofuran core, which consists of a furan ring fused to a benzene ring. A methyl group is substituted at the 6-position of the benzene ring, and a carbaldehyde (aldehyde) group is attached to the 2-position of the furan ring.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 6-methyl-1-benzofuran-2-carbaldehyde |
| CAS Number | 53715-92-7[1] |
| Molecular Formula | C₁₀H₈O₂[1] |
| Molecular Weight | 160.17 g/mol |
Structural Representation:
Caption: Chemical structure of 6-Methylbenzofuran-2-carbaldehyde.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 6-Methylbenzofuran-2-carbaldehyde are not extensively reported in publicly available literature. However, based on the properties of similar benzofuran derivatives, the following can be inferred:
| Property | Predicted Value/Information |
| Melting Point | Expected to be a solid at room temperature. The melting point would be influenced by the planarity and intermolecular forces. |
| Boiling Point | Higher than that of the corresponding non-substituted benzofuran due to increased molecular weight and potential for dipole-dipole interactions. |
| Solubility | Likely to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Solubility in water is expected to be low. |
| Appearance | Typically, benzofuran derivatives are crystalline solids, often with a white to off-white or yellowish appearance. |
Spectroscopic Characterization
¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, furan, aldehyde, and methyl protons.
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
-
Furan Proton (at C3): A singlet or a narrow doublet (due to long-range coupling) in the region of δ 7.0-7.5 ppm.
-
Aromatic Protons (on the benzene ring): Protons at positions 4, 5, and 7 will give rise to signals in the aromatic region (δ 7.0-8.0 ppm). The splitting patterns will depend on their coupling with each other.
-
Methyl Protons (-CH₃): A sharp singlet in the upfield region, typically around δ 2.3-2.6 ppm.
¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aldehyde Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 185-195 ppm.[2]
-
Benzofuran Carbons: Carbons of the fused ring system will appear in the aromatic region (δ 110-160 ppm). The carbon bearing the oxygen (C7a) and the carbon adjacent to the aldehyde group (C2) will be significantly deshielded.
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹. Conjugation with the furan ring will likely shift this absorption to a lower wavenumber.
-
C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[3]
-
Aromatic C=C Stretch: Medium to weak absorptions in the region of 1450-1600 cm⁻¹.
-
C-O-C Stretch (Furan): A strong absorption in the fingerprint region, typically around 1000-1300 cm⁻¹.
-
C-H Stretch (Aromatic and Alkyl): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 160, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways for benzofuran aldehydes may include the loss of the aldehyde group (CHO, 29 amu) or the carbonyl group (CO, 28 amu).
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 6-Methylbenzofuran-2-carbaldehyde can be approached through several established methods for constructing the benzofuran ring system, followed by the introduction or modification of the aldehyde functionality. A common strategy involves the Vilsmeier-Haack reaction on a pre-formed 6-methylbenzofuran.
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for 6-Methylbenzofuran-2-carbaldehyde.
Step-by-Step Experimental Protocol (Hypothetical, based on standard procedures):
-
Preparation of 6-Methylbenzofuran: This can be achieved through various named reactions such as the Perkin rearrangement or intramolecular cyclization of a suitable precursor derived from m-cresol.
-
Formylation via Vilsmeier-Haack Reaction:
-
To a stirred solution of 6-methylbenzofuran in an anhydrous solvent such as N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction mixture is then typically warmed to room temperature or heated to facilitate the formation of the Vilsmeier complex and subsequent electrophilic substitution onto the electron-rich furan ring.
-
Aqueous workup, often involving neutralization with a base (e.g., sodium acetate or sodium hydroxide), followed by extraction with an organic solvent and purification by chromatography or recrystallization, would yield the desired 6-Methylbenzofuran-2-carbaldehyde.
-
Chemical Reactivity
The reactivity of 6-Methylbenzofuran-2-carbaldehyde is governed by the interplay of the benzofuran ring system and the aldehyde functional group.
-
Reactions of the Aldehyde Group: The aldehyde functionality is susceptible to a wide range of transformations, including:
-
Oxidation: Can be oxidized to the corresponding 6-methylbenzofuran-2-carboxylic acid using standard oxidizing agents (e.g., KMnO₄, CrO₃, or milder reagents like Ag₂O).
-
Reduction: Can be reduced to 6-methylbenzofuran-2-methanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and will react with various nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, to form secondary alcohols or cyanohydrins.
-
Condensation Reactions: Can undergo condensation reactions with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and with hydroxylamine to form oximes. It can also participate in aldol and related condensation reactions.
-
Wittig Reaction: Can be converted to alkenes via the Wittig reaction with phosphorus ylides.
-
-
Reactions of the Benzofuran Ring: The benzofuran ring is an aromatic system, but the furan moiety is more susceptible to electrophilic attack than the benzene ring. The presence of the electron-withdrawing aldehyde group at the 2-position deactivates the furan ring towards further electrophilic substitution. However, reactions on the benzene ring (e.g., nitration, halogenation) are possible, with the directing effects of the methyl group and the fused furan ring influencing the regioselectivity.
Applications in Drug Development and Research
The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4] Benzofuran derivatives have been reported to possess a diverse array of pharmacological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties.[4][5]
6-Methylbenzofuran-2-carbaldehyde serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group provides a convenient handle for introducing various pharmacophores and modifying the overall structure to optimize biological activity.
Potential Therapeutic Areas:
-
Anticancer Agents: Many benzofuran derivatives have shown promising anticancer activity.[6][7] The core structure of 6-Methylbenzofuran-2-carbaldehyde can be elaborated to design novel compounds that target specific pathways involved in cancer progression.
-
Antimicrobial Agents: The benzofuran nucleus is present in several compounds with antibacterial and antifungal properties.[5]
-
Neuroprotective Agents: Certain benzofuran derivatives have been investigated for their potential in treating neurodegenerative diseases.[8][9]
-
Enzyme Inhibitors: The versatile structure of benzofurans allows for their development as inhibitors of various enzymes implicated in disease.
Logical Flow of Application in Drug Discovery:
Caption: Drug discovery workflow utilizing 6-Methylbenzofuran-2-carbaldehyde.
Safety and Handling
General Safety Recommendations:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
6-Methylbenzofuran-2-carbaldehyde is a valuable heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its versatile reactivity, stemming from the presence of both the benzofuran core and the aldehyde functional group, allows for the creation of diverse molecular architectures. For researchers and drug development professionals, this compound represents a promising starting point for the design and synthesis of novel therapeutic agents targeting a wide range of diseases. Further investigation into its specific biological activities and the development of efficient and scalable synthetic routes are warranted to fully exploit its potential.
References
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- University of Wisconsin. (n.d.). Table of Characteristic IR Absorptions.
- Oakwood Chemical. (n.d.). 6-Methoxy-3-methyl-benzofuran-2-carbaldehyde.
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- ResearchGate. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
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- MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2).
- ResearchGate. (2015). Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity.
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- BLD Pharm. (n.d.). 6-Methylbenzofuran-2-carbaldehyde.
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- SpectraBase. (n.d.). 5-Benzofurancarboxaldehyde, 2,3-dihydro-2-methyl-.
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- National Center for Biotechnology Information. (2010). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Molecules, 15(3), 1886–1896.
- PubMed. (2017).
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
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- ResearchGate. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives.
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